molecular formula C27H25N3O2S B4764770 (5E)-5-[2-(benzyloxy)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

(5E)-5-[2-(benzyloxy)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B4764770
M. Wt: 455.6 g/mol
InChI Key: XXCIVJKMFRKFBU-NCELDCMTSA-N
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Description

(5E)-5-[2-(benzyloxy)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a thiazolone core, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[2-(benzyloxy)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-(benzyloxy)benzaldehyde with 2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[2-(benzyloxy)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzylidene group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as amines or thiols can replace the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to the formation of alkanes or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[2-(benzyloxy)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound has been studied for its potential as a pharmacological agent. Its structural features make it a candidate for binding to specific biological targets, which can lead to the development of new drugs or therapeutic agents.

Medicine

In medicine, this compound has shown promise in preliminary studies as a potential treatment for various diseases

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (5E)-5-[2-(benzyloxy)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-5-[2-(benzyloxy)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one apart is its combination of a thiazolone core with benzyloxy and phenylpiperazine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5E)-5-[(2-phenylmethoxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2S/c31-26-25(19-22-11-7-8-14-24(22)32-20-21-9-3-1-4-10-21)33-27(28-26)30-17-15-29(16-18-30)23-12-5-2-6-13-23/h1-14,19H,15-18,20H2/b25-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCIVJKMFRKFBU-NCELDCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)C(=CC4=CC=CC=C4OCC5=CC=CC=C5)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)/C(=C\C4=CC=CC=C4OCC5=CC=CC=C5)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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